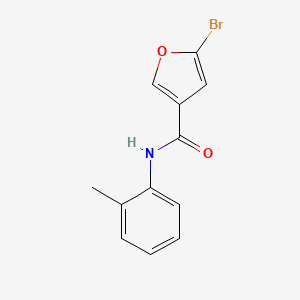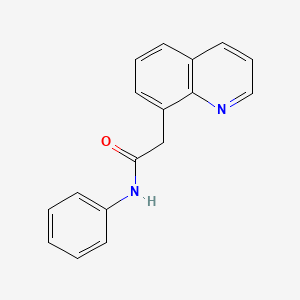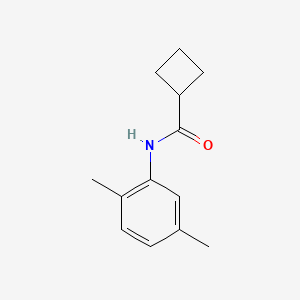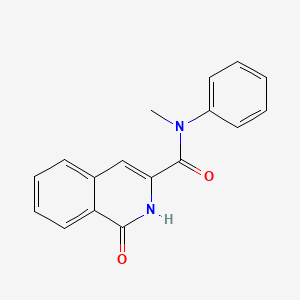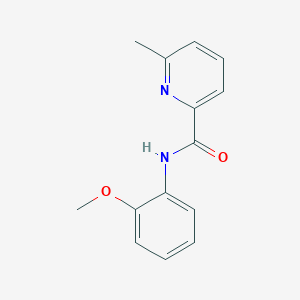
N-(2-methoxyphenyl)-6-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-6-methylpyridine-2-carboxamide, commonly known as MMPC, is a small molecule that belongs to the class of pyridine carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. MMPC is synthesized using a simple and efficient method, and its mechanism of action involves the modulation of specific biochemical pathways.
Mecanismo De Acción
The mechanism of action of MMPC involves the modulation of specific biochemical pathways. MMPC has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. MMPC has also been shown to activate the AMPK pathway, which plays a crucial role in energy homeostasis and cell survival. In addition, MMPC has been found to modulate the expression of various proteins involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
MMPC has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its anti-inflammatory properties. MMPC has also been found to induce apoptosis in cancer cells and inhibit tumor growth, suggesting its anti-cancer properties. In addition, MMPC has been found to reduce oxidative stress and neuroinflammation, indicating its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMPC has several advantages for lab experiments. It is a small molecule that can be easily synthesized using a simple and efficient method. MMPC is also stable and has a high purity, making it suitable for various assays. However, MMPC has some limitations for lab experiments. It has a low solubility in water, which can limit its use in certain assays. MMPC also has a short half-life, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for MMPC research. One potential direction is to investigate the use of MMPC in the treatment of other inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another potential direction is to explore the use of MMPC in combination with other drugs for the treatment of cancer. MMPC can also be modified to improve its solubility and half-life, which can enhance its efficacy in vivo. Additionally, further studies can be conducted to elucidate the exact mechanism of action of MMPC and identify its target proteins.
Conclusion:
In conclusion, MMPC is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. It is synthesized using a simple and efficient method and has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. MMPC modulates specific biochemical pathways and has various biochemical and physiological effects. MMPC has several advantages for lab experiments, but also has some limitations. There are several future directions for MMPC research, which can lead to the development of novel therapies for various diseases.
Métodos De Síntesis
The synthesis of MMPC is straightforward and involves the reaction of 2-methoxybenzoyl chloride with 6-methylpyridine-2-carboxamide in the presence of a base such as triethylamine. The reaction yields MMPC as a white crystalline solid with a purity of over 95%. The synthesis method is efficient, and the yield can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
MMPC has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. MMPC has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in the treatment of inflammatory diseases. MMPC has also been shown to induce apoptosis in cancer cells and inhibit tumor growth, suggesting its potential as an anti-cancer agent. In addition, MMPC has been found to protect neuronal cells from oxidative stress and reduce neuroinflammation, indicating its potential use in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-6-5-8-12(15-10)14(17)16-11-7-3-4-9-13(11)18-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRUVHGLIZTFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-6-methylpyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)
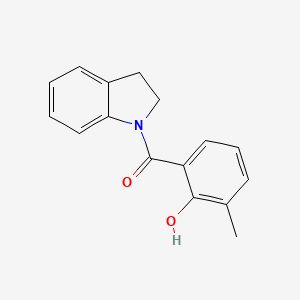
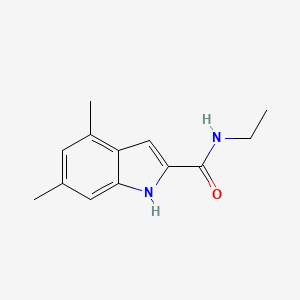
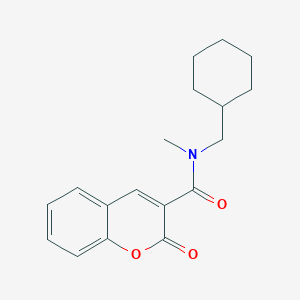
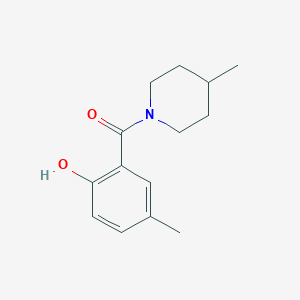
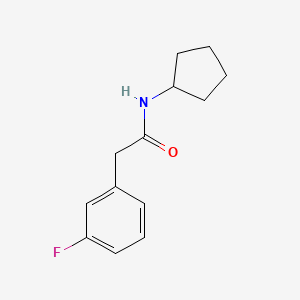
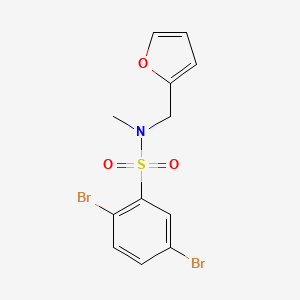
![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)
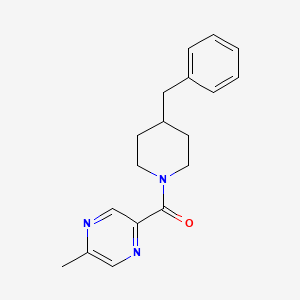
![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)
